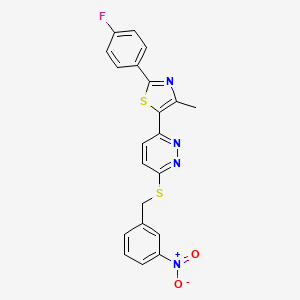

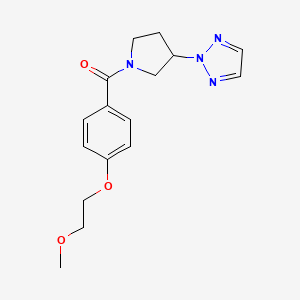

2-(4-Fluorophenyl)-4-methyl-5-(6-((3-nitrobenzyl)thio)pyridazin-3-yl)thiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(4-Fluorophenyl)-4-methyl-5-(6-((3-nitrobenzyl)thio)pyridazin-3-yl)thiazole is a chemical compound that has gained significant attention in scientific research. It is a thiazole-based compound that has shown potential in various biological applications.

科学的研究の応用

Antitumor Activity

One study focused on the synthesis of novel pyridazinone derivatives containing a 1,3,4-thiadiazole moiety, exhibiting significant antitumor activity. These compounds, characterized by various spectroscopic techniques, demonstrated inhibitory activity against MGC-803 and Bcap-37 cancer cell lines, with some derivatives showing superior activity. The structural modification, such as the introduction of fluorine, chlorine, or trifluoromethyl groups, enhanced their anticancer efficacy (Junhu Qin et al., 2020).

Anti-inflammatory and Antinociceptive Activity

Another research demonstrated the synthesis of thiazolo[3,2-a]pyrimidine derivatives, which were evaluated for their anti-inflammatory and antinociceptive activities. Two specific compounds were identified to possess significant activities, presenting as promising leads for the development of new therapeutic agents with lower ulcerogenic activity and higher safety profiles (O. Alam et al., 2010).

Anticancer Agents

A study on novel pyridine-thiazole hybrid molecules highlighted their high antiproliferative activity against various cancer cell lines. Compounds with specific structural features exhibited selective toxicity towards cancer cells over normal cells, suggesting their potential as anticancer agents. The underlying mechanisms of their cytotoxic action were explored, indicating the induction of genetic instability in tumor cells (I. Ivasechko et al., 2022).

Antimicrobial Activity

Research into the antimycobacterial activity of synthesized fluorinated benzothiazolo imidazole compounds showed promising results against Mycobacterium smegmatis. The structural diversity of these compounds contributed to their effectiveness, highlighting the role of fluorination in enhancing antimicrobial properties (B. Sathe et al., 2011).

特性

IUPAC Name |

2-(4-fluorophenyl)-4-methyl-5-[6-[(3-nitrophenyl)methylsulfanyl]pyridazin-3-yl]-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15FN4O2S2/c1-13-20(30-21(23-13)15-5-7-16(22)8-6-15)18-9-10-19(25-24-18)29-12-14-3-2-4-17(11-14)26(27)28/h2-11H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOIBLXGQTANFBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3=NN=C(C=C3)SCC4=CC(=CC=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15FN4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Fluorophenyl)-4-methyl-5-(6-((3-nitrobenzyl)thio)pyridazin-3-yl)thiazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4,5-trimethoxy-N-[(Z)-(3-oxoinden-1-ylidene)amino]benzamide](/img/structure/B2804080.png)

![N-[2-(4-fluorophenoxy)ethyl]-9H-xanthene-9-carboxamide](/img/structure/B2804081.png)

![1-({[4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,2,3,4-tetrahydroquinoline](/img/structure/B2804082.png)

![4-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2804088.png)

![6-[[5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-(4-chlorophenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2804091.png)

![4-(1,1-dioxothiazinan-2-yl)-N-[2-(2-methoxyphenyl)ethyl]benzamide](/img/structure/B2804095.png)

![1-[(3-Nitrophenyl)methyl]-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine-2,4-dione](/img/no-structure.png)

![(4-Bromothiophen-2-yl)-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2804098.png)

![N-Cyclohexyl-2-(5-m-tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide](/img/structure/B2804099.png)

![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}benzoic acid](/img/structure/B2804101.png)